3-Thiophenecarboxylicacid,2-amino-4-cyano-5-methyl-,ethylester(9CI)
CAS No.:
Cat. No.: VC18507181
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2S |
|---|---|
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-6(4-10)5(2)14-8(7)11/h3,11H2,1-2H3 |
| Standard InChI Key | CKLHHWMLFSEHHO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C#N)C)N |
Introduction
3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester (9CI) is a chemical compound that belongs to the thiophene family, which is a group of five-membered ring compounds containing sulfur. Thiophenes are known for their aromatic properties and are used in various applications, including pharmaceuticals and organic synthesis. This specific compound is an ethyl ester derivative of thiophenecarboxylic acid, modified with amino, cyano, and methyl groups.
Chemical Identifiers
-
CAS Number: 321736-08-7
-
Molecular Formula: Not explicitly provided, but similar compounds have formulas like C9H10N2O2S for related ethyl esters .
-
Molecular Weight: Typically around 210 g/mol for similar ethyl ester derivatives .
Synthesis and Applications
The synthesis of thiophene derivatives often involves complex organic reactions, including condensation reactions and substitution reactions. For 3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester (9CI), specific synthesis methods are not detailed in the available literature, but it likely involves steps similar to those used for other thiophene derivatives, such as the use of malonitrile and sulfur in the presence of a base .
Applications
-
Pharmaceutical Intermediates: Thiophene derivatives are used as intermediates in the synthesis of various pharmaceutical compounds due to their biological activity.
-
Organic Synthesis: These compounds serve as building blocks for more complex organic molecules.
Research Findings and Future Directions
Research on thiophene derivatives, including 3-Thiophenecarboxylic acid, 2-amino-4-cyano-5-methyl-, ethyl ester (9CI), focuses on their potential applications in pharmaceuticals and materials science. The unique combination of functional groups in these compounds allows for diverse biological activities and chemical reactivity, making them valuable for further study.
Future Directions
-
Biological Activity Studies: Investigating the biological effects of these compounds could lead to new drug candidates.
-
Materials Science Applications: Thiophene derivatives are also explored for their potential in electronic materials and sensors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume